molecular formula C14H16FNO B6177443 N-{6-fluorospiro[3.3]heptan-2-yl}benzamide CAS No. 2715119-71-2

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide

Cat. No. B6177443
M. Wt: 233.3
InChI Key:
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Description

N-{6-Fluorospiro[3.3]heptan-2-yl}benzamide, also known as N-{6-Fluorospiro[3.3]heptan-2-yl}benzamide, is a synthetic compound used in scientific research. It is a derivative of the benzamide family, which includes a variety of compounds with similar structures and properties. N-{6-Fluorospiro[3.3]heptan-2-yl}benzamide is a versatile compound that has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. 3]heptan-2-yl}benzamide.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-{6-fluorospiro[3.3]heptan-2-yl}benzamide involves the reaction of 6-fluorospiro[3.3]heptane-2-carboxylic acid with benzoyl chloride in the presence of a coupling agent to form N-{6-fluorospiro[3.3]heptan-2-yl}benzamide.

Starting Materials
6-fluorospiro[3.3]heptane-2-carboxylic acid, benzoyl chloride, coupling agent

Reaction
Add 6-fluorospiro[3.3]heptane-2-carboxylic acid to a reaction flask, Add a coupling agent to the reaction flask, Stir the reaction mixture for a few minutes, Add benzoyl chloride to the reaction flask dropwise, Stir the reaction mixture for several hours, Filter the reaction mixture to remove any solids, Concentrate the filtrate under reduced pressure, Purify the crude product by column chromatography, Obtain N-{6-fluorospiro[3.3]heptan-2-yl}benzamide as a white solid

Scientific Research Applications

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide{6-Fluorospiro[3.3]heptan-2-yl}benzamide has a wide range of applications in scientific research. It has been used as a model compound for studying the biological properties of benzamides, as well as for investigating the effects of fluoroalkyl substituents on the structure and properties of benzamides. It has also been used in studies of enzyme inhibition, drug metabolism, and receptor binding. In addition, N-{6-fluorospiro[3.3]heptan-2-yl}benzamide{6-Fluorospiro[3.3]heptan-2-yl}benzamide has been used in studies of the pharmacokinetics and pharmacodynamics of drugs.

Mechanism Of Action

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide{6-Fluorospiro[3.3]heptan-2-yl}benzamide acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the amount of acetylcholine in the synapse, resulting in an increase in neuronal activity.

Biochemical And Physiological Effects

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide{6-Fluorospiro[3.3]heptan-2-yl}benzamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase acetylcholine levels in the brain, resulting in increased neuronal activity. It has also been shown to increase the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. In addition, N-{6-fluorospiro[3.3]heptan-2-yl}benzamide{6-Fluorospiro[3.3]heptan-2-yl}benzamide has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor effects.

Advantages And Limitations For Lab Experiments

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide{6-Fluorospiro[3.3]heptan-2-yl}benzamide has several advantages for laboratory experiments. It is easy to synthesize and is relatively stable, making it suitable for long-term storage. In addition, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its effects are limited to the cholinergic system, so it may not be suitable for studies of other biological systems.

Future Directions

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide{6-Fluorospiro[3.3]heptan-2-yl}benzamide has a wide range of potential applications in scientific research. One potential future direction is the development of new derivatives of the compound that have improved biological activity. Another potential direction is the use of the compound in drug design and development, as it could be used to modulate the activity of various receptors and enzymes. Additionally, the compound could be used to study the effects of fluoroalkyl substituents on the structure and properties of benzamides. Finally, the compound could be used in studies of the pharmacokinetics and pharmacodynamics of drugs.

properties

CAS RN

2715119-71-2

Product Name

N-{6-fluorospiro[3.3]heptan-2-yl}benzamide

Molecular Formula

C14H16FNO

Molecular Weight

233.3

Purity

95

Origin of Product

United States

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